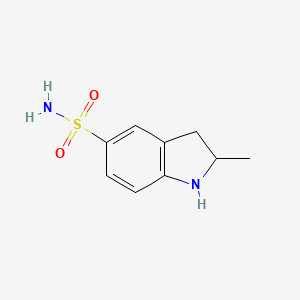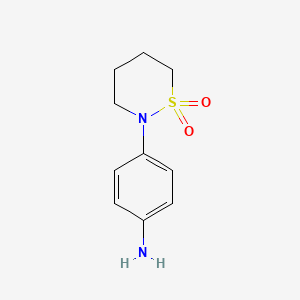
2-メチルインドリン-5-スルホンアミド
説明
2-Methylindoline-5-sulfonamide is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylindoline-5-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylindoline-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylindoline-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌性
インドールとその誘導体、特に2-メチルインドリン-5-スルホンアミドは、その抗菌作用により注目を集めています . インドールのスルホンアミド類似体は、しばしばスルファ剤と呼ばれ、最近開発され、強力な抗菌作用を示しています .
抗がん活性
2-メチルインドリン-5-スルホンアミドなどのインドール系化合物は、顕著な抗がん作用を示しています . 特に、インドリン-5-スルホンアミド類似体は、腫瘍関連炭酸脱水酵素IXおよびXIIに対する阻害作用を示しています . これらの化合物は、がん細胞の増殖抑制の可能性を示しています .
抗結核性
インドール誘導体は、抗結核作用を有することが報告されています . そのため、2-メチルインドリン-5-スルホンアミドは、新規抗結核薬の開発のための有望な候補です .
抗ウイルス活性
インドールとその誘導体、特に2-メチルインドリン-5-スルホンアミドは、抗ウイルス作用を示しています . これは、新規抗ウイルス療法の開発における潜在的な応用を示唆しています .
抗マラリア活性
インドール系化合物は、抗マラリア作用を有することが報告されています . このことから、2-メチルインドリン-5-スルホンアミドは、抗マラリア薬開発における潜在的な用途について検討することができます .
抗炎症活性
インドール誘導体は、抗炎症作用を有することが報告されています . このことから、2-メチルインドリン-5-スルホンアミドは、新規抗炎症薬の開発のための有望な候補となる可能性があります .
抗糖尿病活性
インドール誘導体は、抗糖尿病作用を有することが報告されています . このことから、2-メチルインドリン-5-スルホンアミドは、新規抗糖尿病薬の開発のための有望な候補となる可能性があります .
抗酸化活性
インドール誘導体は、抗酸化作用を有することが報告されています . このことから、2-メチルインドリン-5-スルホンアミドは、新規抗酸化薬の開発のための有望な候補となる可能性があります .
作用機序
Target of Action
2-Methylindoline-5-sulfonamide, like other sulfonamide-based indole analogs, is believed to target bacterial enzymes. Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
Sulfonamide-based indole analogs are generally known to inhibit the synthesis of folic acid in bacteria by competing with paba for the active site of the enzyme dihydropteroate synthetase . This inhibition prevents the bacteria from producing essential proteins and nucleic acids, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methylindoline-5-sulfonamide is the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effects of this inhibition include a decrease in the production of essential proteins and nucleic acids, leading to inhibited bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine
Result of Action
The result of the action of 2-Methylindoline-5-sulfonamide is the inhibition of bacterial growth and proliferation. By preventing the synthesis of folic acid, an essential component for the production of proteins and nucleic acids, this compound effectively inhibits the ability of bacteria to grow and reproduce .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methylindoline-5-sulfonamide. For instance, the presence of sulfonamides and their metabolites in the aquatic environment can lead to the development of drug resistance, posing serious threats to ecosystems and human health . Furthermore, the biological activity and high resistance to biodegradation of sulfonamides may lead to long residence times in both water and soil matrices .
生化学分析
Biochemical Properties
2-Methylindoline-5-sulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with various enzymes, including sulfonamide-sensitive enzymes such as carbonic anhydrase and dihydropteroate synthase . These interactions are primarily inhibitory, where 2-Methylindoline-5-sulfonamide binds to the active sites of these enzymes, thereby inhibiting their activity. Additionally, 2-Methylindoline-5-sulfonamide has been shown to interact with proteins involved in cellular signaling pathways, further influencing biochemical processes within the cell .
Cellular Effects
The effects of 2-Methylindoline-5-sulfonamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Methylindoline-5-sulfonamide has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division . Moreover, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of 2-Methylindoline-5-sulfonamide as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 2-Methylindoline-5-sulfonamide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of 2-Methylindoline-5-sulfonamide to the active sites of enzymes, leading to enzyme inhibition . This binding is facilitated by the sulfonamide group, which interacts with the enzyme’s active site residues, thereby blocking substrate access and inhibiting enzyme activity. Additionally, 2-Methylindoline-5-sulfonamide has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, ultimately affecting cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methylindoline-5-sulfonamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Methylindoline-5-sulfonamide is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual degradation of the compound . In terms of long-term effects, 2-Methylindoline-5-sulfonamide has been observed to maintain its inhibitory effects on enzyme activity and cellular proliferation over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Methylindoline-5-sulfonamide at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. In these studies, varying dosages of 2-Methylindoline-5-sulfonamide were administered to animal models, and the resulting effects were observed . It was found that low to moderate dosages of 2-Methylindoline-5-sulfonamide effectively inhibited enzyme activity and reduced tumor growth without causing significant adverse effects . At higher dosages, some toxic effects were observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the therapeutic application of 2-Methylindoline-5-sulfonamide.
Metabolic Pathways
2-Methylindoline-5-sulfonamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites further interact with cellular enzymes and proteins, influencing metabolic flux and metabolite levels within the cell . Additionally, 2-Methylindoline-5-sulfonamide has been found to affect the activity of enzymes involved in the synthesis and degradation of key biomolecules, thereby modulating overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Methylindoline-5-sulfonamide within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, 2-Methylindoline-5-sulfonamide is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects . The localization and accumulation of 2-Methylindoline-5-sulfonamide within specific cellular compartments are essential for its therapeutic efficacy and overall biological activity .
Subcellular Localization
The subcellular localization of 2-Methylindoline-5-sulfonamide plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with enzymes, proteins, and other biomolecules . The targeting of 2-Methylindoline-5-sulfonamide to specific subcellular compartments is facilitated by targeting signals and post-translational modifications, which direct the compound to its site of action . The subcellular localization of 2-Methylindoline-5-sulfonamide is essential for its ability to modulate cellular processes and exert its therapeutic effects .
特性
IUPAC Name |
2-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-4-7-5-8(14(10,12)13)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRXVCRNUJELTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585365 | |
| Record name | 2-Methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875163-03-4 | |
| Record name | 2-Methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)


